

Physical and chemical properties of N-Boc-3-iodomethylpiperidine

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Compound of Interest

Compound Name: *Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate*

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An In-Depth Technical Guide to N-Boc-3-iodomethylpiperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

N-tert-butoxycarbonyl-3-iodomethylpiperidine, commonly referred to as N-Boc-3-iodomethylpiperidine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure uniquely combines a piperidine core, a privileged scaffold in numerous FDA-approved drugs, with two orthogonal functionalities: a stable, acid-labile N-Boc protecting group and a highly reactive iodomethyl side chain. This combination allows for its strategic incorporation into complex molecules, making it an invaluable tool for researchers and scientists in drug development.

The tert-butoxycarbonyl (Boc) group provides stability during various synthetic transformations and enhances solubility in common organic solvents, yet it can be selectively removed under mild acidic conditions.^{[1][2]} Concurrently, the iodomethyl group serves as a potent electrophile, ideal for forming new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and strategic applications of N-Boc-3-iodomethylpiperidine, offering field-proven insights for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-3-iodomethylpiperidine is essential for its handling, storage, and application in synthesis. The key properties are summarized below.

Property	Value	Reference(s)
CAS Number	253177-03-6	[3]
Molecular Formula	C ₁₁ H ₂₀ INO ₂	[3]
Molecular Weight	325.19 g/mol	[3]
Appearance	Likely a liquid or low-melting solid, similar to related structures.	[4][5]
Solubility	Expected to be soluble in common organic solvents like DCM, THF, and DMF.	[6]
Topological Polar Surface Area	29.5 Å ²	[3]
Rotatable Bond Count	3	[3]

Stability and Storage: N-Boc-3-iodomethylpiperidine should be stored in a cool, dark place to prevent degradation, as alkyl iodides can be sensitive to light and heat. Storage at 0-8°C is recommended for related iodo- and amino-piperidines.[1][5] It is incompatible with strong oxidizing agents and should be handled in a well-ventilated area.

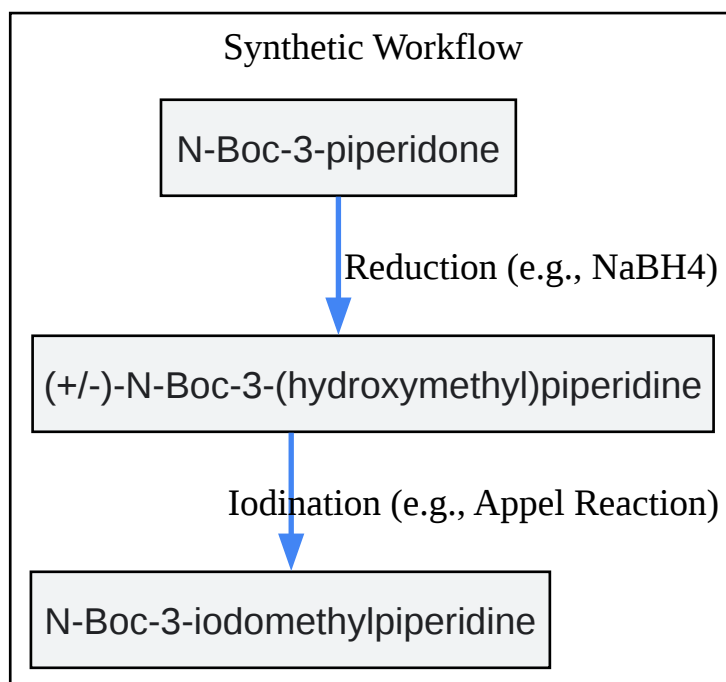
Synthesis and Characterization

The synthesis of N-Boc-3-iodomethylpiperidine is typically achieved from commercially available precursors, allowing for a reliable and scalable supply for research and development.

Synthetic Strategy

The most common and efficient pathway begins with the reduction of N-Boc-3-piperidone, followed by the conversion of the resulting hydroxyl group into an iodide. This two-step process

is favored for its high yields and straightforward execution. The ketone precursor, N-Boc-3-piperidone, is a versatile starting material in many synthetic routes. The asymmetric reduction of this ketone can yield chiral (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib.[7]



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General synthetic workflow for N-Boc-3-iodomethylpiperidine.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of (+/-)-1-Boc-3-(hydroxymethyl)piperidine to the target iodide. The Appel reaction is a reliable method for converting alcohols to alkyl halides.

Materials:

- (+/-)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq)
- Triphenylphosphine (PPh₃) (1.5 eq)
- Iodine (I₂) (1.5 eq)

- Imidazole (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine

Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (N_2 or Ar), add (+/-)-1-Boc-3-(hydroxymethyl)piperidine and anhydrous DCM. Cool the solution to 0°C in an ice bath.
 - **Scientist's Note:** An inert atmosphere and anhydrous solvent are critical to prevent side reactions with moisture. Cooling to 0°C helps to control the exothermic nature of the reaction upon addition of reagents.
- **Reagent Addition:** Add triphenylphosphine and imidazole to the cooled solution and stir until dissolved. Slowly add iodine crystals portion-wise, maintaining the temperature at 0°C . The solution will turn dark brown.
 - **Scientist's Note:** Imidazole acts as a catalyst and mild base, facilitating the formation of the phosphonium iodide intermediate. Portion-wise addition of iodine is a key safety and control measure.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - **Scientist's Note:** The sodium thiosulfate quench reduces excess iodine, a necessary step for purification.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Boc-3-iodomethylpiperidine.

Analytical Characterization

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~ 1.45 ppm), the piperidine ring protons (a complex series of multiplets between 1.2-4.0 ppm), and the iodomethyl protons (a doublet at ~ 3.2 -3.4 ppm). The signals from protons on carbons adjacent to the nitrogen will be broad due to the conformational exchange of the piperidine ring.[\[8\]](#)[\[9\]](#)
- ^{13}C NMR: The carbon spectrum will display a signal for the Boc carbonyl at ~ 155 ppm, the quaternary carbon of the Boc group at ~ 80 ppm, and the methyl carbons of the Boc group at ~ 28 ppm. The iodomethyl carbon (CH_2I) signal is expected to appear far upfield, typically around 5-15 ppm, due to the heavy atom effect of iodine.
- Mass Spectrometry (MS): ESI-MS would show the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adducts, confirming the molecular weight of 325.19 g/mol .[\[3\]](#)
- Infrared (IR) Spectroscopy: A strong absorption band around 1680 - 1700 cm^{-1} is characteristic of the urethane carbonyl ($\text{C}=\text{O}$) stretch of the Boc group.

Chemical Reactivity and Mechanistic Insights

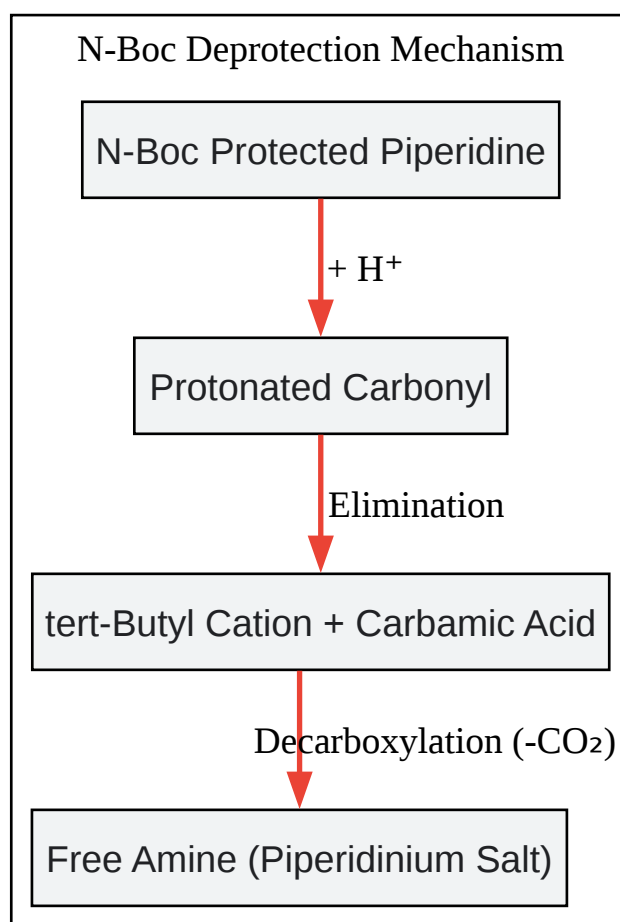
The synthetic utility of N-Boc-3-iodomethylpiperidine is defined by the distinct reactivity of its two key functional groups.

Reactivity of the Iodomethyl Group

The primary site of reactivity is the iodomethyl group. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution ($\text{S}_{\text{N}}2$) reactions. This allows for the facile attachment of the 3-methylpiperidine scaffold to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility is central to its role as a building block in diversity-oriented synthesis.[\[10\]](#)

The N-Boc Protecting Group: Stability and Deprotection

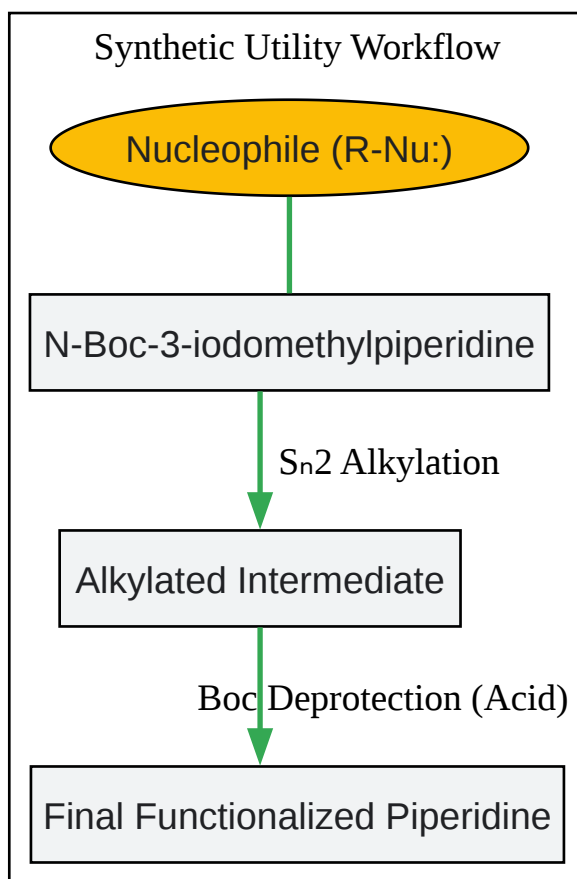
The N-Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[2] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine.



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Mechanism of acid-catalyzed N-Boc deprotection.

This orthogonal reactivity—a stable protecting group and a reactive electrophilic handle—is what makes this reagent so powerful for multi-step syntheses.



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Illustrative workflow for using the reagent as a building block.

Applications in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, particularly in drugs targeting the central nervous system (CNS).^{[1][11]} N-Boc-3-iodomethylpiperidine provides a reliable and efficient means of introducing the 3-substituted piperidine motif, which can be critical for achieving desired potency, selectivity, and pharmacokinetic properties.

- **Scaffold Hopping and SAR Exploration:** In lead optimization, replacing an existing chemical group with the 3-methylpiperidine moiety can significantly alter a compound's properties. This building block allows chemists to systematically explore the structure-activity relationship (SAR) by attaching the piperidine to a core scaffold and evaluating the impact on biological activity.

- **Fragment-Based Drug Discovery (FBDD):** While the molecule itself is larger than a typical fragment, it is used to "grow" or elaborate smaller fragment hits.[12] Once a low-molecular-weight fragment is identified that binds to a biological target, N-Boc-3-iodomethylpiperidine can be used to add a vector that probes adjacent pockets in the binding site, often improving affinity and potency.
- **Synthesis of Novel Therapeutics:** The reagent serves as a key intermediate in the synthesis of complex molecules. Its ability to connect molecular fragments makes it essential for constructing novel drug candidates for a wide range of therapeutic areas, from neurological disorders to oncology.[1][13][14]

Conclusion

N-Boc-3-iodomethylpiperidine is a highly valuable and versatile reagent for chemical and pharmaceutical research. Its well-defined reactivity, combining a stable N-Boc protecting group with an electrophilic iodomethyl handle, provides a robust platform for the synthesis of complex piperidine-containing molecules. By enabling the strategic introduction of the 3-methylpiperidine scaffold, this building block empowers scientists to efficiently explore chemical space, optimize lead compounds, and accelerate the discovery of novel therapeutic agents. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in the pursuit of innovative medicines.

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